

3,5-Diphenyl-1H-1,2,4-triazole molecular structure and formula

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Compound of Interest

Compound Name: 3,5-Diphenyl-4H-1,2,4-triazole

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An In-Depth Technical Guide to 3,5-Diphenyl-1H-1,2,4-triazole: Molecular Structure, Properties, and Synthesis

Introduction to the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocyclic motif containing three nitrogen atoms and two carbon atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its unique physicochemical properties. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, and the aromatic nature of the ring allows for π -stacking interactions, making it a versatile pharmacophore for engaging with a wide array of biological targets.[1][2] Consequently, 1,2,4-triazole derivatives have been successfully developed into drugs with a vast range of therapeutic applications, including antifungal (e.g., Fluconazole), antiviral, anticancer, and anti-inflammatory agents.[3][4][5]

Among the numerous derivatives, 3,5-Diphenyl-1H-1,2,4-triazole stands out as a fundamental and extensively studied compound. Its symmetric diaryl substitution provides a robust and lipophilic framework that serves as a critical starting point for the synthesis of more complex, biologically active molecules. Understanding its core structure, properties, and synthesis is essential for researchers aiming to leverage the 1,2,4-triazole scaffold in drug discovery and materials science.

Molecular Structure and Physicochemical Properties

The fundamental identity of a chemical compound lies in its structure and inherent properties. For 3,5-Diphenyl-1H-1,2,4-triazole, these characteristics define its reactivity, biological interactions, and analytical profile.

Chemical Formula and Molecular Weight

The molecular formula for 3,5-Diphenyl-1H-1,2,4-triazole is $C_{14}H_{11}N_3$.^{[6][7]} This composition corresponds to a molecular weight of approximately 221.26 g/mol.^{[6][8]}

Elucidation of the Molecular Structure

The structure consists of a central 1,2,4-triazole ring with phenyl groups attached to the carbon atoms at positions 3 and 5. The "1H" designation in the IUPAC name, 3,5-diphenyl-1H-1,2,4-triazole, indicates that a hydrogen atom is attached to the nitrogen at position 1.^[6]

An important structural feature of 1,2,4-triazoles is the existence of tautomers—isomers that differ in the position of a proton. 3,5-Diphenyl-1,2,4-triazole can exist in two primary tautomeric forms: the 1H and the 4H forms. Studies have indicated that for many 1,2,4-triazoles, the 1H tautomer is generally more stable.^{[2][9]}

Caption: Tautomeric forms of 3,5-Diphenyl-1,2,4-triazole.

Key Physicochemical Data

The following table summarizes essential physicochemical data for 3,5-Diphenyl-1H-1,2,4-triazole. This information is critical for experimental design, including solvent selection for synthesis, purification, and formulation.

Property	Value	Source(s)
IUPAC Name	3,5-diphenyl-1H-1,2,4-triazole	PubChem[6]
CAS Number	2039-06-7	PubChem[6]
Molecular Formula	C ₁₄ H ₁₁ N ₃	PubChem[6][8]
Molecular Weight	221.26 g/mol	PubChem[6][8]
Appearance	White to off-white solid/crystals	Various Supplier Data
Melting Point	192-193 °C	Literature Data

Crystallography and Solid-State Structure

X-ray crystallography provides definitive proof of molecular structure and insights into the packing of molecules in the solid state. The crystal structure of 3,5-Diphenyl-1H-1,2,4-triazole has been determined and is available in the Cambridge Structural Database (CSD).[6] This data reveals the precise bond lengths, bond angles, and planarity of the triazole and phenyl rings. Such information is invaluable for computational modeling and understanding intermolecular interactions, which are key to predicting physical properties and designing new materials or drug candidates.

Synthesis and Mechanistic Pathways

The synthesis of 3,5-Diphenyl-1H-1,2,4-triazole is a well-established process in organic chemistry. The choice of synthetic route often depends on factors like starting material availability, desired yield and purity, and scalability.

The Pellizzari Reaction: A Classic Approach

The most common and historically significant method for synthesizing 3,5-disubstituted-1,2,4-triazoles is the Pellizzari reaction.[2][10] This method involves the condensation of an amide with an acyl hydrazide. For 3,5-Diphenyl-1,2,4-triazole, the reaction is conducted between benzamide and benzoyl hydrazide, typically at elevated temperatures.[2]

Mechanism Insight: The reaction proceeds via an initial condensation to form a diacylhydrazine intermediate, which then undergoes intramolecular cyclization and dehydration to form the

stable aromatic 1,2,4-triazole ring. This thermal cyclization is the key step, driven by the formation of the highly stable heterocyclic system.

Caption: Workflow for the Pellizzari synthesis of 3,5-Diphenyl-1H-1,2,4-triazole.

Experimental Protocol: Pellizzari Synthesis

- **Trustworthiness:** This protocol is a generalized procedure based on established literature. Researchers must perform their own risk assessment and optimization based on their laboratory conditions.
- **Reactant Preparation:** In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, combine equimolar amounts of benzamide and benzoyl hydrazide.
- **Heating:** Heat the mixture under stirring. The reaction is typically conducted neat (without solvent) or in a high-boiling solvent at temperatures ranging from 180°C to 220°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Reaction Completion:** Maintain the temperature for several hours until the starting materials are consumed. Ammonia and water are evolved as byproducts.
- **Isolation:** Allow the reaction mixture to cool to room temperature. The crude product often solidifies upon cooling.
- **Purification:** The crude solid is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 3,5-Diphenyl-1H-1,2,4-triazole as crystalline needles.^[11]

Alternative Synthetic Strategies

While the Pellizzari reaction is robust, other methods have been developed. The Einhorn-Brunner reaction, which involves the condensation of a hydrazine with a diacylamine, is another classic route.^{[2][12]} More modern approaches include copper-catalyzed one-pot reactions from amides and nitriles, which offer advantages in terms of milder reaction conditions and potentially higher yields.^[13] The choice of method is a strategic one: the Pellizzari reaction is simple and uses readily available starting materials, making it suitable for

many labs, while catalytic methods may be preferred for constructing libraries of derivatives with sensitive functional groups.

Spectroscopic and Analytical Characterization

Unambiguous characterization of the synthesized molecule is paramount for scientific integrity. A combination of spectroscopic techniques is employed to confirm the identity and purity of 3,5-Diphenyl-1H-1,2,4-triazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to be relatively simple. The aromatic protons of the two phenyl rings will appear as multiplets in the range of δ 7.4-8.2 ppm. The N-H proton of the triazole ring will appear as a broad singlet at a downfield chemical shift (often >10 ppm), and its position can be concentration-dependent.[\[14\]](#)
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the triazole ring carbons and the phenyl ring carbons. The carbons of the triazole ring (C3 and C5) are expected to resonate at approximately δ 153-154 ppm. The various carbons of the phenyl groups will appear in the typical aromatic region of δ 126-135 ppm.[\[14\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of 3,5-Diphenyl-1H-1,2,4-triazole will exhibit characteristic absorption bands:

- N-H Stretch: A broad band around $3200\text{-}3400\text{ cm}^{-1}$ corresponding to the N-H group of the triazole ring.
- C-H Aromatic Stretch: Sharp peaks just above 3000 cm^{-1} .
- C=N and C=C Stretches: Strong absorptions in the $1500\text{-}1600\text{ cm}^{-1}$ region, characteristic of the aromatic triazole and phenyl rings.[\[14\]](#)[\[15\]](#)

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 3,5-Diphenyl-1H-1,2,4-triazole, the electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a

prominent molecular ion peak $[M]^+$ or $[M+H]^+$ at m/z 221 or 222, respectively, confirming the molecular formula $C_{14}H_{11}N_3$.^[14]

Data Summary

Technique	Expected Observation	Rationale
1H NMR	Multiplets (δ 7.4-8.2 ppm); Broad singlet (>10 ppm)	Aromatic (Ph) and triazole N-H protons
^{13}C NMR	Signals at $\sim\delta$ 153 ppm and δ 126-135 ppm	Triazole (C3/C5) and aromatic (Ph) carbons
IR (cm^{-1})	~ 3300 (broad), >3000 , ~ 1500 - 1600	N-H, Aromatic C-H, C=N/C=C stretches
MS (m/z)	221 $[M]^+$ or 222 $[M+H]^+$	Corresponds to the molecular weight

Applications in Research and Drug Development

The 3,5-diphenyl-1,2,4-triazole core is more than just a stable molecule; it is a foundational building block in the development of novel therapeutic agents.

Role as a Pharmacophore and Synthetic Intermediate

The diaryl-1,2,4-triazole structure is a key feature in many compounds designed as inhibitors for various biological targets, including kinases and tubulin.^[5] Researchers often use 3,5-Diphenyl-1H-1,2,4-triazole as a starting point, modifying the phenyl rings with various electron-donating or electron-withdrawing groups to create a library of analogues.^{[5][14]} This systematic modification allows for the exploration of Structure-Activity Relationships (SAR), which is fundamental to optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. The triazole core provides a rigid, well-defined orientation for the two phenyl rings, which is crucial for specific binding to target proteins.

Conclusion: A Senior Application Scientist's Perspective

3,5-Diphenyl-1H-1,2,4-triazole is a cornerstone molecule for scientists working with heterocyclic chemistry. Its synthesis is straightforward and illustrative of fundamental organic reaction mechanisms, making it an excellent model compound. From a drug development perspective, its structural rigidity and capacity for diverse functionalization make it an invaluable scaffold. The wealth of available spectroscopic and structural data provides a solid, self-validating foundation upon which novel and complex molecular architectures can be built. The continued exploration of derivatives stemming from this core promises to yield new therapeutic agents and advanced materials, reinforcing the enduring importance of the 1,2,4-triazole motif in modern chemical science.

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